molecular formula C12H15N3OS B224075 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine

4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B224075
M. Wt: 249.33 g/mol
InChI Key: BYGCFGMQARCSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a thieno[2,3-d]pyrimidine derivative and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine involves the inhibition of certain enzymes and proteins that are involved in various disease processes. It has been found to inhibit the activity of certain kinases and has also been studied for its potential to inhibit the activity of specific proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine. One potential area of research is its use in combination with other drugs for cancer treatment. Additionally, further studies are needed to fully understand its potential in neurological disorders and its safety profile. Finally, exploring its potential as a therapeutic agent for other diseases such as autoimmune disorders could also be an area of future research.

Synthesis Methods

The synthesis of 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with morpholine and phosphorous oxychloride. The resulting product is then treated with guanidine carbonate to obtain the final product.

Scientific Research Applications

The potential of 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine as a therapeutic agent has been explored in various scientific research studies. It has been found to have anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. It has also been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C12H15N3OS/c1-8-9(2)17-12-10(8)11(13-7-14-12)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3

InChI Key

BYGCFGMQARCSMY-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)N3CCOCC3)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCOCC3)C

Origin of Product

United States

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